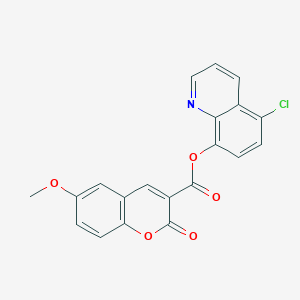![molecular formula C17H18N2O4 B5417695 4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5417695.png)
4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, also known as MMBA, is a chemical compound that has been widely used in scientific research. MMBA is a hydrazide derivative of benzoyl chloride and has been found to have various biological and physiological effects.
Mécanisme D'action
4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide works by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive functions, including memory and learning. By increasing the levels of acetylcholine, this compound improves cognitive function and memory.
This compound also works by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to improve cognitive function and memory in animal models. This compound has also been found to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which makes it useful in studying cognitive function and memory. Another advantage is its antifungal and antibacterial properties, which make it useful in studying the effects of antimicrobial agents.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some cell lines, and caution should be taken when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the use of 4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in scientific research. One future direction is the development of this compound as a potential treatment for Alzheimer's disease. This compound's ability to inhibit the activity of acetylcholinesterase makes it a promising candidate for the treatment of Alzheimer's disease.
Another future direction is the development of this compound as a potential antimicrobial agent. This compound's antifungal and antibacterial properties make it a promising candidate for the development of new antimicrobial agents.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes and its antifungal and antibacterial properties. This compound has been found to improve cognitive function and memory in animal models and has potential applications in the treatment of Alzheimer's disease and as a new antimicrobial agent.
Méthodes De Synthèse
4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is synthesized by reacting benzoyl chloride with 4-methoxyphenylhydrazine in the presence of sodium acetate. The resulting product is then acetylated using acetic anhydride to form this compound.
Applications De Recherche Scientifique
4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase has been found to improve cognitive function and memory in animal models.
This compound has also been found to have antifungal and antibacterial properties. Studies have shown that this compound is effective against various strains of bacteria and fungi, including Candida albicans and Staphylococcus aureus.
Propriétés
IUPAC Name |
4-methoxy-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)11-16(20)18-19-17(21)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCQQIKIAOBQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5417614.png)
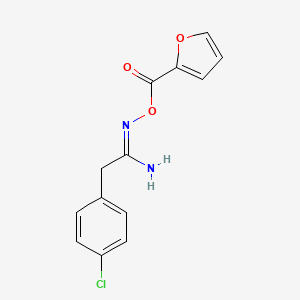
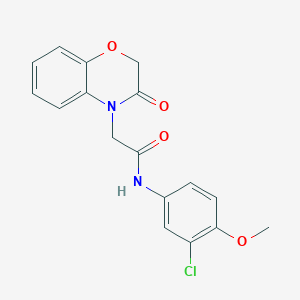
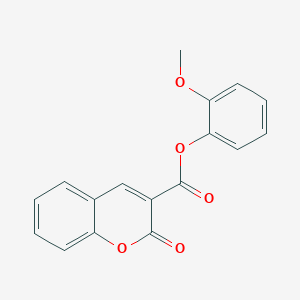
![7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5417630.png)
![3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5417634.png)
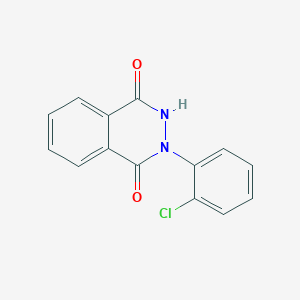
![3-[2-(cyclobutylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5417649.png)
![N-(cyclopropylmethyl)-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5417653.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5417666.png)
![2-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5417685.png)
![2-methyl-1-{oxo[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetyl}piperidine](/img/structure/B5417686.png)
![5-tert-butyl-1-[(3,4-dimethylphenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5417690.png)
